Carbonochloridic acid, [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester, 95%
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Description
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis as reagents and catalysts .
Mode of Action
Compounds with similar structures are known to participate in borylation reactions . In these reactions, the boron atom in the dioxaborolane ring can form a bond with a carbon atom in another molecule, typically at a benzylic or aromatic position .
Biochemical Pathways
The compound is likely involved in the Suzuki-Miyaura cross-coupling reaction , a type of palladium-catalyzed carbon-carbon bond forming reaction. This reaction is commonly used in organic chemistry to synthesize biaryl compounds, which are found in many biologically active molecules.
Result of Action
As a reagent in organic synthesis, the primary result of the action of this compound would be the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of complex organic compounds.
Biochemical Analysis
Biochemical Properties
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with enzymes such as palladium catalysts, facilitating reactions like borylation at the benzylic C-H bond of alkylbenzenes . Additionally, it is involved in hydroboration reactions of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions highlight the compound’s versatility and its importance in catalyzing key biochemical transformations.
Cellular Effects
The effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the localization of metabolites and proteins within cells, thereby impacting cellular activities . The compound’s ability to target specific cellular components makes it a valuable tool for studying intracellular processes and developing targeted therapies.
Molecular Mechanism
At the molecular level, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate exerts its effects through specific binding interactions with biomolecules. It participates in enzyme inhibition or activation, depending on the context of the reaction. The compound’s structure allows it to form stable complexes with enzymes and other proteins, thereby influencing their activity and function . These interactions can lead to changes in gene expression and cellular behavior, providing insights into the molecular mechanisms underlying various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including skin and eye irritation . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells
Transport and Distribution
The transport and distribution of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function . Studying these transport mechanisms provides insights into how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonochloridate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-18-12(16)17/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWXWRCAEZWWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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